molecular formula C24H24F2N6O B12713675 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- CAS No. 108612-71-1

4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-

Cat. No.: B12713675
CAS No.: 108612-71-1
M. Wt: 450.5 g/mol
InChI Key: AETINDVDVLWKHV-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the difluorophenyl group, and the attachment of the piperidinyl and pyrimidinone moieties. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

108612-71-1

Molecular Formula

C24H24F2N6O

Molecular Weight

450.5 g/mol

IUPAC Name

2-[[1-[1-[(2,4-difluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C24H24F2N6O/c1-30(23-27-11-8-22(33)29-23)18-9-12-31(13-10-18)24-28-20-4-2-3-5-21(20)32(24)15-16-6-7-17(25)14-19(16)26/h2-8,11,14,18H,9-10,12-13,15H2,1H3,(H,27,29,33)

InChI Key

AETINDVDVLWKHV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)F)F)C5=NC=CC(=O)N5

Origin of Product

United States

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